

# Discovery and development history of Pyraclonil

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## Compound of Interest

Compound Name: *Pyraclonil*

Cat. No.: *B1679897*

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An In-depth Technical Guide to the Discovery and Development of **Pyraclonil**

## Introduction

**Pyraclonil** is a novel pyrazole-based herbicide highly effective for the control of a wide spectrum of weeds in paddy fields. As a light-dependent peroxidizing herbicide, it acts through the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the biosynthesis of chlorophyll and heme. This guide provides a comprehensive overview of the discovery, development, mechanism of action, synthesis, biological activity, and environmental fate of **Pyraclonil**, intended for researchers, scientists, and professionals in the field of drug and herbicide development.

## Discovery and Development History

**Pyraclonil** was first discovered by Agro Kanesho Co., Ltd. (formerly Ag-Efu Company) and subsequently developed for agricultural use in Japan by Kyoyu Agri Co., Ltd[1]. The herbicide was first registered in 2007[2]. In the United States, after extensive evaluation, the Environmental Protection Agency (EPA) registered two pesticide products containing **Pyraclonil** on August 24, 2023, for the pre- and early post-emergence control of grass, sedge, and broadleaf weeds in water-seeded rice exclusively in California[3]. This registration was seen as a valuable tool for Integrated Pest Management (IPM) and weed resistance management programs, particularly for controlling problematic species like barnyardgrass and watergrass[3].

## Chemical Properties

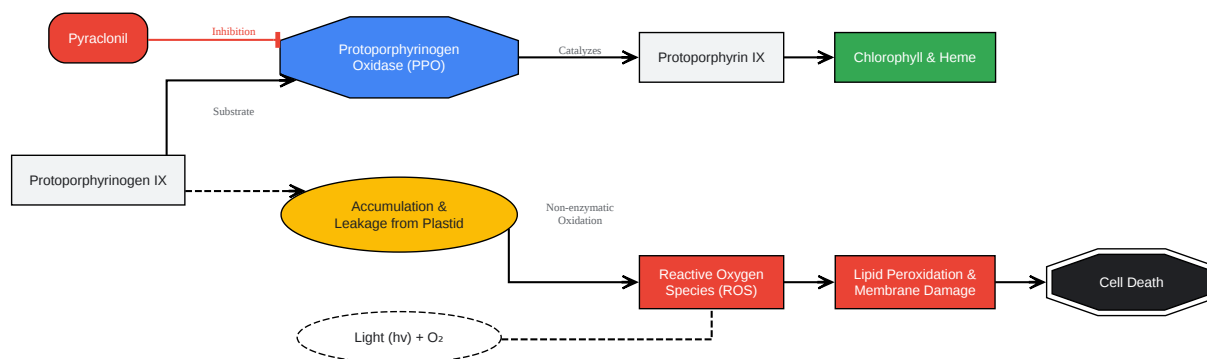
**Pyraclonil** is an organochlorine compound belonging to the pyrazole class of chemicals. Its key chemical identifiers and properties are summarized below.

Property	Value	Reference
IUPAC Name	1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile	[4]
CAS Registry Number	158353-15-2	
Molecular Formula	C <sub>15</sub> H <sub>15</sub> ClN <sub>6</sub>	
Molecular Weight	314.77 g/mol	
Physical State	Solid powder	
Solubility	Soluble in DMSO (≥ 30 mg/mL)	
Log Kow (Octanol-Water)	2.18	

## Mechanism of Action

**Pyraclonil** is classified as a Herbicide Resistance Action Committee (HRAC) Group 14 herbicide. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).

PPO is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and hemes. Specifically, PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. By inhibiting PPO, **Pyraclonil** causes the accumulation of its substrate, protoporphyrinogen IX, within the plant cells. This accumulated protoporphyrinogen IX leaks from the plastid and, in the presence of light and oxygen, undergoes a non-enzymatic oxidation, leading to the formation of singlet oxygen and other reactive oxygen species (ROS). These highly destructive ROS molecules cause rapid peroxidation of lipids and proteins, leading to the loss of cell membrane integrity, leakage of cellular contents, and ultimately, rapid cell death and tissue necrosis.



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Pyraclonil's PPO inhibition pathway.

## Synthesis of Pyraclonil

Several synthetic routes for **Pyraclonil** have been developed. Below are protocols based on patented synthesis methods.

### Experimental Protocol 1: Synthesis via N-alkylation

This method involves the N-alkylation of a pyrazole intermediate.

- **Preparation of the Intermediate Suspension:** A suspension of 0.17 mol of 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-yl)-4-pyrazolecarbonitrile is prepared in 500 mL of tetrahydrofuran (THF).
- **Deprotonation:** 0.35 mol of sodium hydride is added to 100 mL of THF and cooled to 0°C. The intermediate suspension from step 1 is added dropwise to this mixture under a nitrogen atmosphere. The resulting mixture is stirred for 1.5 hours.
- **First Alkylation:** A solution of 0.17 mol of propargyl chloride in 20 mL of THF is added dropwise at 15°C. The mixture is then stirred at room temperature for 3 hours.

- **Second Alkylation:** The mixture is cooled, and 0.17 mol of iodomethane is added dropwise. The reaction is allowed to proceed at 15°C for 3 hours.
- **Work-up and Purification:** Water is added dropwise to quench the reaction. The mixture is extracted with ethyl acetate. The organic phase is separated, dried, and concentrated. The residue is recrystallized from ethyl acetate to yield **Pyraclonil**. The reported yield for this process is up to 90%.

## Experimental Protocol 2: Seven-Step Synthesis Route

A shorter, seven-step synthesis route has also been disclosed.

- **Step 1:** Formyl propanedinitrile is prepared by reacting formate and malononitrile under tertiary amine catalysis.
- **Step 2:** 1,1,2,7-tetrachloro-1-hepten-4-one is prepared by the reaction of 5-chlorovaleryl chloride and trichloroethylene, catalyzed by anhydrous aluminum chloride.
- **Step 3:** 2-(4-chlorobutyl)-3-chloro-4-aminopyrazole is prepared by reacting the product from Step 2 with hydrazine hydrate.
- **Step 4:** 2-amino-3-chloro-pyrazolo[1,5-a]-4,5,6,7-tetrahydropyridine is prepared via an intramolecular cyclization of the product from Step 3 with an alkaline substance.
- **Step 5:** 5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile is prepared by reacting the product from Step 4 with the product from Step 1.
- **Step 6 & 7:** The final **Pyraclonil** product is obtained through a two-step N-alkylation process, first with p-toluenesulfonic acid propargyl alcohol ester and then with an iodomethane methylation reaction.

## Biological Activity and Efficacy

**Pyraclonil** demonstrates potent herbicidal activity against a range of weeds, including those resistant to other herbicide classes.

## Quantitative Efficacy Data

Target Weed Species	Efficacy Metric	Value (%)	Conditions	Reference
Eleusine indica (Susceptible)	Fresh-weight reduction	94.5 - 94.9	Post-emergence	
Eleusine indica (Resistant)	Fresh-weight reduction	89.5 - 90.4	Post-emergence	
Cyperus difformis (Smallflower sedge)	Control	>92	Field study, 42 days after treatment	
Schoenoplectus mucronatus (Bulrush)	Control	<60	Field study, 42 days after treatment	
Echinochloa spp. (Watergrass)	Control	Effective	Applied before emergence	
Broadleaf Weeds	Control	>92	Field study, 42 days after treatment	

Field studies in California have shown that while **Pyraclonil** alone provides good early-season weed control, it is most effective when used in combination with other herbicides for broad-spectrum, season-long control. The recommended application rate is up to 0.268 lbs active ingredient per acre per year.

## Experimental Protocol: Herbicide Field Efficacy Trial

The following protocol is a generalized methodology for evaluating **Pyraclonil**'s efficacy in a water-seeded rice environment, based on published studies.

- **Experimental Design:** The experiment is set up as a randomized complete block design with four replications.

- **Crop Seeding:** Pre-germinated medium-grain rice seeds (e.g., cultivar 'M-206') are aerially seeded at a rate of 168 kg/ha into a field with a standing water flood of approximately 10 cm.
- **Herbicide Application:** **Pyraclo-nil** is applied as a granular formulation at a specified rate (e.g., 0.3 lbs a.i./acre) at various timings: pre-seed on bare ground, into a 1-inch flood, into a 4-inch flood, or 3 days after flooding. Combination treatments with other herbicides are also included.
- **Data Collection:**
  - **Weed Control:** Visual assessments of percent weed control by species are conducted at set intervals (e.g., 21, 42, and 60 days) after treatment, using a scale of 0% (no control) to 100% (complete death).
  - **Crop Injury:** Rice phytotoxicity is visually assessed on the same scale, noting any stunting, chlorosis, or necrosis.
  - **Biomass:** Above-ground weed biomass is collected from quadrats within each plot, dried, and weighed.
  - **Yield:** Rice is harvested at maturity from a designated area within each plot, and grain yield is determined and adjusted for moisture content.
- **Statistical Analysis:** Data are subjected to analysis of variance (ANOVA), and means are separated using an appropriate test (e.g., Tukey's HSD) at a significance level of  $p < 0.05$ .

Workflow for a **Pyraclo-nil** field efficacy trial.

## Toxicology and Environmental Fate

The environmental safety and toxicological profile of **Pyraclo-nil** have been extensively studied for registration.

## Toxicological Profile

Study Type	Endpoint	Value (mg/kg/day)	Species	Effects Observed	Reference
Acute Neurotoxicity	-	-	Rat	Decreased motor activity and abnormal neurological responses	
Subchronic Toxicity	-	-	Mouse	Increased liver weights, fat deposits in liver	
Subchronic Toxicity	-	-	Rat	Thyroid follicular cell hypertrophy	
Chronic/Carcinogenicity	-	-	Mouse	Increased incidence of hepatocellular adenomas	
Chronic/Carcinogenicity	-	-	Rat	Increased incidence of thyroid follicular cell adenomas	
Reproductive Toxicity	NOAEL	7.3	Rat	Increased incidence of thyroid follicular cell hypertrophy (basis for chronic Reference Dose)	

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Cancer Risk (Human Equivalent)	Q1*	0.0108 (mg/kg/day) <sup>-1</sup>	-	Based on female mouse liver tumor rates
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The EPA has concluded that there are no human health risk concerns from the registered uses of **Pyraclonil**.

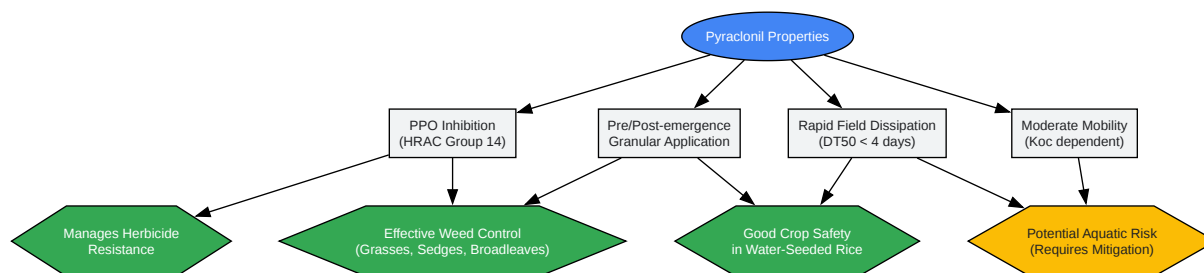
## Environmental Fate and Properties

**Pyraclonil**'s behavior in soil and water determines its environmental exposure and potential risks.



Parameter	Value	Conditions	Significance	Reference
Soil Aerobic Metabolism (DT <sub>50</sub> )	8.4 - 76 days	Laboratory	Slightly to moderately persistent	
Aquatic Aerobic Metabolism (DT <sub>50</sub> )	20.5 - 131 days	Laboratory	Moderately persistent in aerobic water systems	
Aquatic Anaerobic Metabolism (DT <sub>50</sub> )	69 - 111 days	Laboratory	Persistent in anaerobic aquatic systems	
Aquatic Photolysis (DT <sub>50</sub> )	104 days	Buffered water	Stable to photolysis in water	
Field Dissipation (Water Half-life)	0.57 - 3.95 days	California & Arkansas rice paddies	Rapid dissipation under real-world conditions	
Field Dissipation (Soil Half-life)	0.35 - 3.95 days	California & Arkansas rice paddies	Rapid dissipation under real-world conditions	
Hydrolysis	Stable	pH 4, 7, 9	Not susceptible to hydrolysis	
Major Metabolites	M-1, M-11	Soil and water	Considered to have toxicity equivalent to parent	

The rapid field dissipation suggests that while **Pyraclonil** can persist under laboratory conditions, its half-life in a paddy environment is very short. However, its metabolites are of regulatory concern, and mitigation measures, such as water holding periods in treated paddies, are required to protect non-target aquatic organisms.



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Key properties of **Pyraclonil** and their outcomes.

## Conclusion

**Pyraclonil** represents a significant development in herbicide technology, particularly for challenging weed control scenarios in rice cultivation. Its unique mode of action as a PPO inhibitor provides a valuable tool for managing herbicide-resistant weed populations. The comprehensive studies into its synthesis, efficacy, toxicology, and environmental fate have enabled its registration and outlined best practices for its use. Future research may focus on expanding its application to other crops, further optimizing its use in integrated weed management programs, and monitoring for any potential development of resistance.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)